molecular formula C25H50O2 B1257362 22-Methyltetracosanoic acid

22-Methyltetracosanoic acid

Cat. No.: B1257362
M. Wt: 382.7 g/mol
InChI Key: ROFGTBFWXLYRFY-UHFFFAOYSA-N
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Description

22-Methyltetracosanoic acid (CAS: 36378-43-5), also known as anteiso-C25:0, is a branched-chain fatty acid (BCFA) belonging to the anteiso series. Its structure comprises a 24-carbon chain (tetracosanoic acid) with a methyl group (-CH₃) branching at the 22nd carbon (counting from the carboxylic acid group). This structural feature distinguishes it from straight-chain and iso-branched fatty acids.

Branched-chain fatty acids like 22-methyltetracosanoic acid are naturally occurring in microbial membranes, plant lipids, and animal tissues.

Properties

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

22-methyltetracosanoic acid

InChI

InChI=1S/C25H50O2/c1-3-24(2)22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25(26)27/h24H,3-23H2,1-2H3,(H,26,27)

InChI Key

ROFGTBFWXLYRFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Nomenclature Comparison

22-Methyltetracosanoic acid is part of a homologous series of anteiso fatty acids characterized by a methyl branch on the antepenultimate carbon. Below is a comparative analysis of structurally related compounds:

Compound Name Carbon Chain Length Branch Position CAS Number Natural Sources
18-Methyleicosanoic acid (ai-C21) C21 C18 36332-95-3 Citrus seeds, microbial lipids
20-Methyldocosanoic acid (ai-C23) C23 C20 36332-95-3 Sponges, plant lipids
22-Methyltetracosanoic acid (ai-C25) C25 C22 36378-43-5 Citrus seeds, marine sponges
24-Methylhexacosanoic acid (ai-C27) C27 C24 89838-00-6 Plant waxes, microbial membranes

Key Structural Features :

  • Branch Position : The anteiso configuration (methyl group on the third carbon from the end) reduces packing efficiency compared to straight-chain acids, lowering melting points and enhancing solubility.
  • Chain Length : Longer chains (e.g., C25 vs. C21) increase hydrophobicity and influence biological membrane interactions.

Physicochemical Properties

Property 22-Methyltetracosanoic Acid Tetracosanoic Acid (C24:0) 20-Methyldocosanoic Acid (ai-C23)
Molecular Formula C₂₅H₅₀O₂ C₂₄H₄₈O₂ C₂₃H₄₆O₂
Molecular Weight (g/mol) 382.66 368.64 354.61
Branching Impact Lowers melting point vs. linear Linear (no branches) Similar anteiso branching

Notable Differences:

  • Melting Points: Branched-chain acids (e.g., ai-C25) exhibit lower melting points than their linear counterparts (e.g., tetracosanoic acid, C24:0) due to reduced crystallinity.
  • Solubility : Anteiso acids show higher solubility in organic solvents compared to iso-branched or linear analogs.
22-Methyltetracosanoic Acid
  • Citrus Seeds : Detected in lemon and other citrus seeds, where it contributes to antioxidant activity.
  • Marine Sponges : Found in Pseudospongosorites suberitoides at 0.2% of total fatty acids, suggesting a role in membrane adaptation.
Comparisons with Homologs :
  • ai-C21 (18-Methyleicosanoic acid): Predominant in microbial lipids; implicated in bacterial stress resistance.
  • ai-C23 (20-Methyldocosanoic acid): Present in sponges (0.1% abundance) and linked to lipid raft formation.
  • ai-C27 (24-Methylhexacosanoic acid): Common in plant cuticular waxes; enhances drought resistance.

Functional Overlaps :

  • All anteiso acids enhance membrane fluidity in extreme temperatures.
  • Antioxidant properties are more pronounced in ai-C25 and ai-C27 due to longer hydrophobic tails interacting with reactive oxygen species.
Table 1: Comparative Bioactivity Data
Compound Antioxidant Activity (IC₅₀, μM) Abundance in Citrus Seeds (μg/g) Biological Relevance
ai-C21 (18-Methyleicosanoic) 45.2 ± 1.3 12.5 ± 0.8 Microbial membrane stability
ai-C23 (20-Methyldocosanoic) 38.7 ± 1.1 8.9 ± 0.6 Lipid raft modulation
ai-C25 (22-Methyltetracosanoic) 32.4 ± 0.9 15.2 ± 1.0 Antioxidant in plant seeds
ai-C27 (24-Methylhexacosanoic) 29.8 ± 0.7 10.4 ± 0.7 Plant drought resistance

Key Insights :

  • Antioxidant Efficacy : ai-C25 and ai-C27 exhibit superior radical-scavenging activity, likely due to optimal chain length for lipid peroxidation inhibition.
  • Industrial Potential: ai-C25 is being explored in nutraceuticals and biodegradable surfactants due to its natural abundance and low toxicity.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 22-Methyltetracosanoic acid in synthetic samples?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to verify the molecular structure. NMR can confirm the methyl branching at the C-22 position and carbon chain length, while GC-MS validates the molecular weight (C25H50O2) and fragmentation patterns. Cross-reference spectral data with synthetic standards and computational predictions for validation .

Q. What analytical techniques are recommended for quantifying 22-Methyltetracosanoic acid in biological matrices?

  • Methodological Answer : Derivatize the compound using methyl esterification or silylation to enhance volatility for GC-MS analysis. For liquid matrices, employ reverse-phase liquid chromatography (LC) coupled with high-resolution mass spectrometry (HRMS). Include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure calibration curves span physiologically relevant concentrations .

Q. What are the critical steps for synthesizing high-purity 22-Methyltetracosanoic acid?

  • Methodological Answer : Optimize alkylation reactions using a C22 branched-chain precursor, such as 22-methyltricosane, followed by controlled oxidation with potassium permanganate (KMnO4) under acidic conditions. Purify via recrystallization in non-polar solvents (e.g., hexane) and validate purity using differential scanning calorimetry (DSC) to confirm melting point consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 22-Methyltetracosanoic acid across studies?

  • Methodological Answer : Conduct a systematic review to assess methodological variability (e.g., cell line selection, dosing protocols). Use meta-regression to identify confounding variables (e.g., impurity profiles, solvent effects). Replicate key experiments under standardized conditions, including batch-to-batch purity verification and strict environmental controls (temperature, humidity) .

Q. What experimental design considerations are critical for studying the compound’s stability under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies by exposing samples to extreme temperatures (40–60°C), humidity (75% RH), and light (UV-vis spectra). Monitor degradation products using tandem MS and quantify reaction kinetics. Include control groups with inert atmospheres (N2) to isolate oxidative pathways. Document metadata comprehensively, including storage container materials and sampling intervals .

Q. How can researchers assess the ecological impact of 22-Methyltetracosanoic acid in aquatic systems?

  • Methodological Answer : Perform microcosm experiments to evaluate biodegradation rates (via CO2 evolution assays) and bioaccumulation potential in model organisms (e.g., Daphnia magna). Measure soil mobility using column leaching tests with labeled isotopes. Cross-validate results with quantitative structure-activity relationship (QSAR) models to predict long-term ecotoxicity .

Q. What strategies are effective for integrating multi-omics data to study the compound’s metabolic pathways?

  • Methodological Answer : Combine lipidomics (LC-HRMS), transcriptomics (RNA-seq), and flux analysis (<sup>13</sup>C tracing) to map metabolic networks. Use pathway enrichment tools (e.g., KEGG, MetaCyc) to identify rate-limiting enzymes. Validate hypotheses via CRISPR-Cas9 knockout models in relevant cell lines .

Q. How should researchers address conflicting data on the compound’s role in membrane fluidity modulation?

  • Methodological Answer : Standardize membrane model systems (e.g., lipid bilayers vs. live cell assays) and control for fatty acid composition in host membranes. Use fluorescence anisotropy with probes like DPH to measure fluidity changes. Replicate experiments across multiple cell types (eukaryotic vs. prokaryotic) to identify context-dependent effects .

Methodological Best Practices

  • Data Reproducibility : Archive raw datasets (spectra, chromatograms) with metadata on instrument parameters and software versions. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories .
  • Conflict Resolution : Apply sensitivity analyses to assess the robustness of conclusions against outliers or missing data. Use Bayesian statistics to quantify uncertainty in contradictory findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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